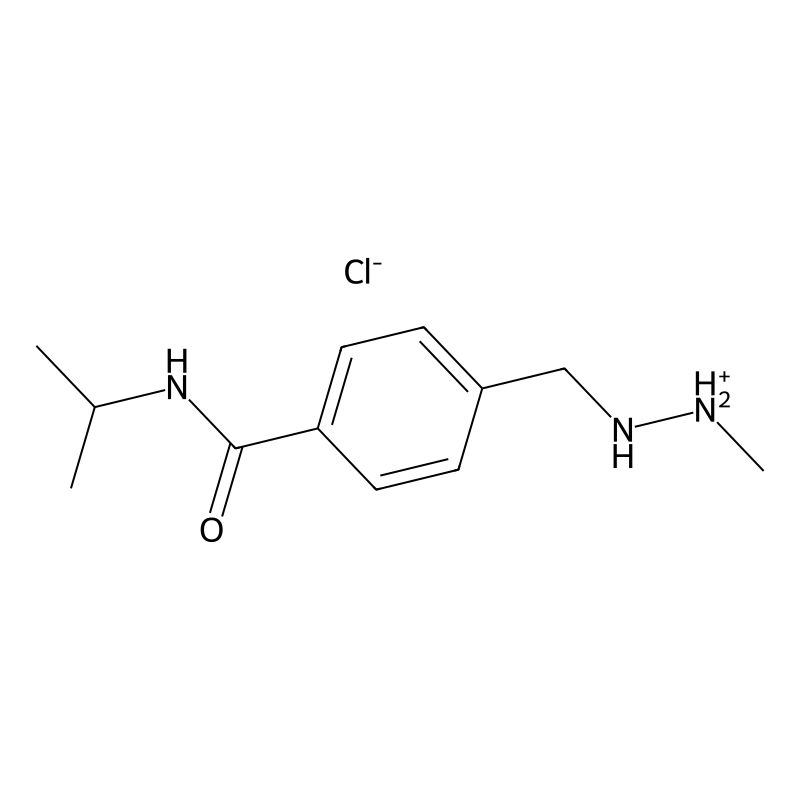

Procarbazine hydrochloride

C12H20ClN3O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H20ClN3O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preclinical Cancer Research:

- Understanding cancer cell biology: PCH's ability to inhibit DNA, RNA, and protein synthesis makes it a valuable tool for studying various cellular processes crucial for cancer development and progression. Studies utilize PCH to investigate the impact of these inhibitions on cell cycle regulation, DNA repair mechanisms, and apoptosis. [Source: Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors, ]

- Developing new therapeutic strategies: Researchers combine PCH with other drugs or treatment modalities to assess potential synergistic effects and explore novel combination therapies for different cancers. This helps identify more effective and targeted treatment approaches. [Source: Procarbazine Hydrochloride (PCH), ]

Genotoxicity and Mutagenesis Research:

- Assessing mutagenic potential: PCH is known to induce DNA damage and mutations, making it a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis. Researchers use PCH in various in vitro and in vivo models to evaluate the genotoxic potential of new drugs and environmental agents. [Source: Integrated In Vivo Genotoxicity Assessment of Procarbazine Hydrochloride Demonstrates Induction of Pig-a and LacZ Mutations, and Micronuclei, in MutaMouse Hematopoietic Cells, ]

- Developing new biomarkers: PCH's mutagenic effects can be used to develop and validate biomarkers of genotoxicity exposure. These biomarkers help identify individuals at risk for developing cancer or other diseases associated with DNA damage. [Source: National Toxicology Program - RoC Profile: Procarbazine and Its Hydrochloride, ]

Studying Drug Metabolism and Interactions:

- Understanding PCH's mechanism of action: Research investigates the metabolic pathways of PCH and how its active metabolites contribute to its cytotoxic effects. This knowledge helps optimize dosage regimens and minimize side effects. [Source: Procarbazine and Its Hydrochloride - 15th Report on Carcinogens, ]

- Evaluating drug-drug interactions: PCH can interact with other medications, potentially affecting their efficacy or toxicity. Research studies assess these interactions to ensure safe and effective use of PCH alongside other drugs. [Source: Drugs.com - Procarbazine Hydrochloride (PCH), ]

Procarbazine hydrochloride is a chemotherapeutic agent classified as an alkylating agent, primarily utilized in the treatment of certain types of cancer, most notably Hodgkin's lymphoma. This compound operates by inhibiting the growth of cancer cells, effectively slowing or stopping their proliferation. The chemical formula for procarbazine hydrochloride is C₁₂H₁₉Cl₂N₃O, and it is recognized for its unique ability to interfere with DNA synthesis in malignant cells, leading to their eventual destruction .

- Alkylation: The 2-methylhydrazinyl moiety is believed to be the key functional group. It undergoes metabolic activation in the liver, generating reactive intermediates that can alkylate DNA bases, leading to cross-linking and DNA damage []. This disrupts cell division and proliferation.

- Cell cycle arrest: Procarbazine hydrochloride can also interfere with cell cycle progression by inhibiting enzymes involved in DNA synthesis.

Physical and Chemical Properties

Procarbazine hydrochloride is a potent chemotherapeutic agent with significant side effects. Here are some safety concerns:

- Toxicity: Myelosuppression (bone marrow suppression) is a major dose-limiting side effect, leading to decreased production of blood cells.

- Mutagenicity: Studies suggest procarbazine hydrochloride can cause mutations and increase the risk of secondary cancers.

- Teratogenicity: The drug is contraindicated in pregnancy due to potential birth defects.

The primary biological activity of procarbazine hydrochloride lies in its ability to inhibit the growth of neoplastic cells. It achieves this through several mechanisms:

- Alkylation of DNA: Procarbazine forms adducts with DNA, causing strand breaks and preventing replication.

- Inhibition of monoamine oxidase: While not directly related to its anticancer properties, procarbazine also inhibits monoamine oxidase, which can lead to increased levels of certain neurotransmitters in the brain. This effect necessitates dietary restrictions on tyramine-rich foods during treatment .

- Immunosuppression: Procarbazine can reduce the immune response, which may increase susceptibility to infections during therapy .

Procarbazine hydrochloride can be synthesized through several methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. A common synthetic route involves:

- Formation of a hydrazone: Reacting 2-methylhydrazine with an appropriate aldehyde or ketone.

- Cyclization and alkylation: The hydrazone undergoes cyclization followed by alkylation using isopropyl bromide.

- Hydrochloride salt formation: The final product is treated with hydrochloric acid to yield procarbazine hydrochloride .

Procarbazine hydrochloride is primarily indicated for:

- Hodgkin's lymphoma: Used in combination with other chemotherapeutic agents like mechlorethamine and vincristine in the MOPP protocol.

- Other malignancies: It is also being investigated for use in treating various other cancers, including non-Hodgkin lymphoma and brain tumors .

Procarbazine hydrochloride exhibits significant interactions with various substances:

- Tyramine-containing foods: Co-administration can lead to hypertensive crises due to increased norepinephrine levels.

- Other medications: It may interact with drugs that affect blood pressure or those that are metabolized by the liver enzymes CYP450, potentially altering their efficacy or increasing toxicity .

- Alcohol: Concurrent use can exacerbate side effects such as nausea and vomiting .

Procarbazine hydrochloride shares similarities with several other alkylating agents but has distinct characteristics that set it apart:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mechlorethamine | Alkylates DNA directly | Used primarily in combination therapies |

| Cyclophosphamide | Alkylates DNA; also has immunosuppressive properties | Broad-spectrum use in various cancers |

| Dacarbazine | Similar alkylating mechanism; used for melanoma | Less commonly used than procarbazine |

| Temozolomide | Alkylates DNA; used primarily for brain tumors | Oral administration; crosses blood-brain barrier |

Procarbazine's unique profile includes its dual action as a monoamine oxidase inhibitor and its specific application in Hodgkin's lymphoma treatment protocols. Its distinct metabolic pathways further differentiate it from other alkylating agents, making it a valuable component in oncological therapies .

Alkylation and Cross-Linking of DNA Nucleobases

Procarbazine hydrochloride functions as a prodrug, requiring metabolic activation to exert its primary alkylating effects. Hepatic cytochrome P450 enzymes and monoamine oxidases convert procarbazine into reactive intermediates, including azo-procarbazine and methylazoxy-procarbazine, which methylate DNA at the O⁶ position of guanine. This alkylation induces:

- DNA cross-links: Interstrand guanine-guanine cross-linking prevents DNA unwinding, halting replication during the S and G₂ phases.

- Mispairing mutations: O⁶-methylguanine pairs with thymine instead of cytosine during replication, triggering mismatch repair mechanisms and double-strand breaks.

Table 1: DNA Adducts Formed by Procarbazine Metabolites

Studies in L1210 leukemia cells demonstrated that methylazoxy-procarbazine causes 14–20× more DNA strand breaks than its isomer, correlating with 7-fold higher cytotoxicity. In humans, O⁶-methylguanine adducts accumulate linearly with procarbazine dosage, reaching 0.45 µmol/mol guanine, and are inversely correlated with O⁶-alkylguanine-DNA alkyltransferase (AGT) repair enzyme levels. Tumors with AGT <100 fmol/mg protein exhibit 30-day growth delays post-treatment, underscoring AGT as a resistance biomarker.

Inhibition of RNA and Protein Synthesis via tRNA Methylation Interference

Beyond DNA damage, procarbazine disrupts transfer RNA (tRNA) methylation, a process critical for codon recognition and protein synthesis. The drug competitively inhibits methionine’s methyl group transfer to tRNA, depleting functional tRNA pools. Consequences include:

- Ribosomal stalling: Non-methylated tRNA fails to decode mRNA, arresting translation at methionine-rich regions.

- Epigenetic dysregulation: Reduced methyl donor availability impairs histone and DNA methylation, altering gene expression.

In vitro, procarbazine reduces tRNA methylation by 60–80% within 4 hours, paralleling a 50% decline in protein synthesis rates. This dual inhibition of nucleic acid and protein machinery synergizes with alkylation to induce mitotic catastrophe, particularly in glioblastoma cells with high methionine dependency.

Reactive Oxygen Species Generation Through Metabolic Auto-Oxidation

Procarbazine’s auto-oxidation in aerobic environments produces hydrogen peroxide (H₂O₂) and hydroxyl radicals (- OH), amplifying oxidative stress. Key pathways include:

- Procarbazine → Azo-procarbazine: Microsomal oxidation releases H₂O₂, oxidizing protein sulfhydryl groups bound to DNA.

- Methylazoxy-procarbazine → Methyldiazonium ion: Generates - OH via Fenton reactions, causing lipid peroxidation and mitochondrial membrane depolarization.

Table 2: ROS Species and Cellular Targets in Procarbazine Therapy

The primary pathway for procarbazine activation involves cytochrome P450 (CYP450) enzymes, particularly CYP1A1 and CYP2B6 isoforms [2] [5]. Following oral administration, procarbazine undergoes rapid absorption and systemic distribution, with hepatic microsomes serving as the principal site for its biotransformation [2]. The initial step entails CYP450-catalyzed oxidation of the hydrazine moiety to form azoprocarbazine, an azo derivative [4] [5]. This intermediate undergoes further N-oxidation, yielding two azoxy isomers: methylazoxyprocarbazine and benzylazoxyprocarbazine [4].

Methylazoxyprocarbazine emerges as the critical cytotoxic metabolite, demonstrated by its 7.5-fold greater potency (IC~50~ = 0.15 mM) compared to the parent compound in L1210 leukemia cell models [4]. This metabolite spontaneously decomposes to generate methyldiazonium ions, which alkylate DNA at guanine O^6^ positions, inducing cross-links and chromosomal aberrations [2] [5]. The dependence on CYP450 activation creates interpatient variability, as polymorphisms in CYP1A1/2B6 and concomitant use of CYP-inducing agents (e.g., anti-seizure medications) significantly alter procarbazine's metabolic flux [2] [6].

Role of Hepatic Azo-Reductases in Prodrug Conversion

While CYP450 dominates procarbazine metabolism, hepatic azo-reductases contribute to secondary activation pathways. These enzymes catalyze the reduction of azoprocarbazine, regenerating reactive intermediates capable of DNA alkylation [3]. Spin-trapping studies reveal that peroxidase enzymes, including horseradish peroxidase and prostaglandin synthetase, oxidize procarbazine to carbon-centered radicals such as the N-isopropylbenzylamide radical[(CH~3~)~2~CHNHCO(C~6~H~4~)CH~2~·] [3].

In hypoxic microenvironments, azo-reductases may synergize with CYP450 by stabilizing radical intermediates, though this pathway remains less characterized compared to oxidative metabolism [5]. Notably, the benzylazoxyprocarbazine isomer—a byproduct of azo-reductase activity—exhibits negligible cytotoxicity (IC~50~ > 1 mM), suggesting that reductase-mediated pathways primarily serve to prolong the half-life of active metabolites rather than directly enhance therapeutic effects [4].

Competing Metabolic Routes Leading to Detoxification

Procarbazine's therapeutic window is constrained by competing detoxification mechanisms. Approximately 30% of administered drug undergoes CYP3A4-mediated N-demethylation, yielding N-isopropylterephthalamic acid, a water-soluble metabolite excreted renally [1] [5]. This pathway bypasses alkylating metabolite formation, effectively reducing procarbazine's antineoplastic potential.

Additionally, spontaneous degradation of azoprocarbazine in plasma generates benzaldehyde derivatives and methylhydrazine, the latter being further metabolized to methane and carbon dioxide [1] [3]. While methylhydrazine retains some genotoxic activity, its rapid conjugation with glutathione and subsequent renal clearance limit its contribution to systemic toxicity [5]. Crucially, the balance between activation and detoxification pathways is influenced by hepatic glutathione stores, with glutathione-S-transferase polymorphisms potentially altering procarbazine's metabolic fate [5].

Structural Characterization of Procarbazine-DNA Interaction

Comprehensive biophysical analyses have definitively established that procarbazine hydrochloride interacts with DNA through a groove binding mechanism rather than intercalation [1]. Molecular docking studies predicted procarbazine to interact with DNA through groove binding mode with a binding affinity of -6.7 kcal/mol, which was subsequently confirmed through multiple experimental approaches [1].

Biophysical Evidence for Non-Intercalative Binding

Ultraviolet-visible spectroscopy revealed that procarbazine interacts with DNA with a binding constant of 6.52 × 10³ M⁻¹, indicating moderate binding affinity [1]. The groove binding nature was conclusively demonstrated through dye displacement assays, where procarbazine displaced Hoechst dye from the minor groove of DNA while remaining unable to displace intercalating dyes [1]. This selective displacement pattern provides definitive evidence for minor groove binding specificity.

Viscosity and Structural Analysis

Critical evidence against intercalation comes from viscosity measurements, which showed no increase in DNA solution viscosity in the presence of procarbazine [1]. This finding is particularly significant because intercalating agents typically cause viscosity increases due to DNA unwinding and lengthening. The absence of viscosity changes strongly supports the groove binding mechanism.

Circular Dichroism Spectroscopic Analysis

Circular dichroism spectra revealed negligible changes in DNA secondary structure upon procarbazine binding [1]. This observation further supports groove binding, as intercalation typically induces significant alterations in DNA helical structure. The minimal structural perturbation is consistent with external groove binding that preserves the overall DNA architecture.

Thermal Stability Studies

Thermal denaturation experiments demonstrated that procarbazine causes a decrease in DNA melting temperature, which is attributed to reduced DNA stability resulting from groove binding interactions [1]. This destabilization pattern is characteristic of groove binders, which can disrupt hydrogen bonding networks within the DNA structure.

Sequence Preference and Binding Site Analysis

Molecular docking studies revealed that procarbazine exhibits preferential binding to AT-rich regions of DNA [2]. This sequence specificity is typical of minor groove binders, which tend to favor AT-rich sequences due to the narrower minor groove width in these regions. The binding interaction occurs through van der Waals forces and hydrogen bonding within the minor groove architecture.

Sequence-Specific Methylation Patterns at Guanine Residues

Primary Methylation Targets

Procarbazine hydrochloride induces sequence-specific methylation primarily at guanine residues, with O⁶-methylguanine representing the principal premutagenic lesion [3] [4]. The methylation pattern follows a characteristic distribution, with O⁶-methylguanine serving as the primary target for mutagenic transformation, while N⁷-methylguanine constitutes the major adduct in terms of overall abundance [3].

Quantitative Methylation Analysis

Detailed dosimetry studies revealed that the O⁶-methylguanine to N⁷-methylguanine ratio consistently approximates 0.11 across various tissues including brain, lung, intestines, and placenta [3]. This ratio is characteristic of methylating carcinogens and indicates that procarbazine operates through methyldiazonium hydroxide as the ultimate reactive species [3].

Tissue-Specific Methylation Distribution

The concentration of the major adduct N⁷-methylguanine reaches highest levels in maternal liver tissue (224 μmol/mol guanine), while fetal and non-hepatic maternal tissues exhibit significantly lower but comparable levels [3]. This distribution pattern reflects the complex metabolic activation of procarbazine, which undergoes extensive hepatic metabolism to generate reactive methylating intermediates.

Kinetic Accumulation Patterns

Clinical studies in human patients revealed that O⁶-methylguanine accumulation occurs in a dose-dependent manner during procarbazine treatment [5] [6]. The accumulation rate averages 2.8 × 10⁻⁴ fmol/μg DNA per mg/m² dose, with adduct levels appearing to approach a plateau by the end of treatment cycles above 600 mg/m² cumulative dose [5].

Repair Enzyme Interaction

The sequence-specific methylation patterns are intimately linked to the activity of O⁶-alkylguanine-DNA alkyltransferase (MGMT), which serves as the primary repair enzyme for O⁶-methylguanine lesions [7] [8]. Patients with lower lymphocyte MGMT levels demonstrate enhanced O⁶-methylguanine accumulation, indicating a protective role for this repair enzyme [6]. The enzyme operates through a direct reversal mechanism, transferring the methyl group from O⁶-methylguanine to a cysteine residue in its active site.

Mutagenic Consequences of Methylation

The O⁶-methylguanine lesions induced by procarbazine lead to characteristic G:C→A:T transition mutations during DNA replication [9]. However, comprehensive mutational analysis revealed a mixed spectrum of mutations, with G:C→A:T transitions representing only a secondary feature among procarbazine-induced mutations. The mutation spectrum includes transversions, deletions, and insertions, indicating multiple pathways of mutagenesis beyond simple alkylation-induced miscoding [9].

Temporal Dynamics of Methylation

The accumulation of O⁶-methylguanine follows a biphasic pattern during extended procarbazine treatment, characterized by initial steep accumulation during the first 3-4 days, followed by a transient decline and subsequent second wave of accumulation [4]. This complex kinetic profile reflects the interplay between ongoing methylation and repair processes, as well as the depletion and recovery of cellular repair capacity.

Synergistic Effects with Radiation-Induced DNA Damage

Hydroxyl Radical Formation and Enhancement

Procarbazine hydrochloride demonstrates significant synergistic effects with ionizing radiation through multiple complementary mechanisms. Pulse radiolysis studies revealed that procarbazine reacts with hydroxyl radicals with a rate constant of 3.7 × 10⁹ M⁻¹s⁻¹, indicating rapid interaction with radiation-generated reactive oxygen species [10]. The auto-oxidation of procarbazine generates hydrogen peroxide and additional hydroxyl radicals, creating a positive feedback loop that amplifies radiation-induced DNA damage [11].

Clinical Evidence of Radiation Synergy

Large-scale clinical studies provide compelling evidence for radiation dose-response modification by procarbazine. The excess rate ratio per gray of radiation to the large bowel increases from 3.5% for patients receiving no procarbazine to significantly higher levels with increasing procarbazine doses [12]. Specifically, each 1 g/m² increase in procarbazine dose results in a 1.2-fold increase in the excess rate ratio per gray, demonstrating quantitative dose-dependent synergism [12].

Radiosensitization Mechanisms

Procarbazine functions as a hypoxic cell sensitizer with moderate radiosensitizing capability, achieving enhancement ratios of 1.4 at subtoxic concentrations in bacterial systems [13]. Unlike conventional electron-affinic sensitizers, procarbazine is more readily oxidized than reduced and exhibits preferential toxicity to aerobic compared to hypoxic cells [13]. This unique characteristic makes it particularly effective in well-oxygenated tumor regions where conventional radiosensitizers may be less active.

DNA Repair Inhibition

The synergistic effects are significantly enhanced by procarbazine's ability to deplete cellular repair capacity. Extended procarbazine treatment causes dose-related depletion of O⁶-alkylguanine-DNA alkyltransferase (MGMT), with recovery taking nearly 20 days after high-dose treatment [4]. This prolonged repair inhibition creates a window of enhanced radiosensitivity, as radiation-induced DNA lesions accumulate in repair-deficient cells.

Oxidative DNA Damage Mechanisms

Beyond direct methylation, procarbazine induces oxidative DNA damage through copper-mediated mechanisms. In the presence of copper ions, procarbazine generates methyl radicals and induces piperidine-labile lesions at specific sequence contexts, particularly 5'-ACG-3' sequences [14]. The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is completely inhibited by catalase, confirming the role of hydrogen peroxide in oxidative damage pathways [14].

Temporal Coordination of Damage

The synergistic effects demonstrate temporal specificity in their manifestation. Procarbazine-induced DNA damage clusters created through both alkylation and oxidative mechanisms persist longer than radiation-induced lesions alone [15]. These complex DNA damage clusters are repair-resistant and serve as persistent danger signals that promote chronic inflammation and genomic instability, amplifying the long-term consequences of combined treatment.

Mechanistic Integration

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

366-70-1 (mono-hydrochloride)

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (97.5%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drugs in the BEACOPP combination: B = Bleomycin ; E = Etoposide Phosphate ; A = Doxorubicin Hydrochloride (Adriamycin) ; C = Cyclophosphamide ; O = Vincristine Sulfate (Oncovin) ; P = Procarbazine Hydrochloride ; P = Prednisone

BEACOPP is used to treat: Hodgkin lymphoma.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Successful rapid desensitization in a glioma patient with procarbazine-mediated anaphylaxis

Evelien M Hutten, Annechien J A Lambeck, Hilda Dijkstra, Janine Nuver, Hanneke N G Oude Elberink, Annick A J M Van de VenPMID: 34128560 DOI: 10.1111/all.14698

Abstract

Upfront eBEACOPP chemotherapy without consolidation radiotherapy in early-stage unfavourable Hodgkin lymphoma

René-Olivier CasasnovasPMID: 33539737 DOI: 10.1016/S1470-2045(20)30640-9

Abstract

Intensified treatment of patients with early stage, unfavourable Hodgkin lymphoma: long-term follow-up of a randomised, international phase 3 trial of the German Hodgkin Study Group (GHSG HD14)

Sarah Gillessen, Annette Plütschow, Michael Fuchs, Jana Markova, Richard Greil, Max S Topp, Julia Meissner, Josée M Zijlstra, Dennis A Eichenauer, Paul J Bröckelmann, Volker Diehl, Peter Borchmann, Andreas Engert, Bastian von TresckowPMID: 33770483 DOI: 10.1016/S2352-3026(21)00029-6

Abstract

To improve the long-term tumour control in early, unfavourable Hodgkin Lymphoma, the German Hodgkin Study Group (GHSG) HD14 trial compared four cycles of doxorubicin, bleomycin, vinblastine, and dacarbazine (ABVD) with an intensified chemotherapy regimen consisting of two cycles of escalated bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone (escalated BEACOPP) plus two cycles of ABVD. The final analysis of the trial showed a significant advantage in terms of freedom from treatment failure (difference 7·2% [95% CI 3·8-10·5] at 5 years) for patients who received two cycles of escalated BEACOPP and two cycles of ABVD. However, there was no difference in overall survival between the two groups. To evaluate long-term efficacy and toxicity of this strategy, we did a follow-up analysis.Patients aged 18-60 years with performance status of 2 or less and primary diagnosis of early, unfavourable Hodgkin lymphoma (all histologies) were included in an international, randomised, open-label, phase 3 trial. Patients were randomly assigned to receive four cycles of ABVD (ABVD group) or two cycles of escalated BEACOPP and two cycles of ABVD (2 + 2 group), both groups also received 30 Gy involved field radiotherapy. The ABVD dosing regimen was doxorubicin 25 mg/m

(days 1 and 15), bleomycin 10 mg/m

(days 1 and 15), vinblastine 6 mg/m

(days 1 and 15), and dacarbazine 375 mg/m

(days 1 and 15), repeated on day 29. The escalated BEACOPP dosing regimen was cyclophosphamide 1250 mg/m

(day 1), doxorubicin 35 mg/m

(day 1), etoposide 200 mg/m

(days 1-3), procarbazine 100 mg/m

(days 1-7), prednisone 40 mg/m

(days 1-14), vincristine 1·4 mg/m

(day 8; maximum 2 mg), and bleomycin 10 mg/m

(day 8), repeated on day 22. After closure of the ABVD group according to prespecified rules, patients were assigned to receive two cycles of escalated BEACOPP and two cycles of ABVD (non-randomised 2 + 2 group), which continued until the end of the predefined 5-year recruitment period. In this prespecified long-term follow-up analysis, we aimed to evaluate the secondary endpoints progression-free survival, overall survival, and long-term toxicity. To this end, we did a descriptive intention-to-treat analysis of all qualified HD14 patients and on the predefined subsets of randomised qualified HD14 patients and patients in the non-randomised 2 + 2 group. The trial was registered on the International Standard Randomised Controlled Trial database, 04761296.

Between Jan 28, 2003, and Dec 29, 2009, 1686 patients were randomly assigned to the ABVD group (847 [50·2%] patients) and the 2 + 2 group (839 [49·8%] patients). 370 additional patients were recruited to the non-randomised 2 + 2 group. 1550 (92%) randomly assigned patients (median observation time 112 months [IQR 80-132]) and 339 (92%) patients in the non-randomised 2 + 2 group (median observation time 74 months [58-100]) were included in the qualified analysis set. 10-year overall survival in the randomly assigned patients was 94·1% (95% CI 92·0-95·7) for the ABVD group and 94·1% (91·8-95·7) for the 2 + 2 group (HR 1·0 [95% CI 0·6-1·5]; p=0·88). 8-year overall survival in the non-randomised 2 + 2 group was 95·1% (95% CI 91·6-97·2). 10-year progression-free survival in the randomly assigned patients was 85·6% (95% CI 82·6-88·1) for the ABVD group and 91·2% (88·4-93·3) for the 2 + 2 group (HR 0·5% [95% CI 0·4-0·7]; p=0·0001), accounting for a significant difference of 5·6% (95% CI 1·9-9·2) favouring the 2 + 2 group (p=0·0001). In the non-randomised 2 + 2 group, 8-year progression-free survival was 94·5% (95% CI 91·1-96·6). Standardised incidence ratios of second primary malignancies were similar between the ABVD group (2·3 [95% CI 1·6-3·1]) and the 2 + 2 group (2·5 [1·8-3·4]; Gray's p=0·80). Standardised incidence ratio of second primary malignancies was 3·1 (95% CI 1·7-5·0) in the non-randomised 2 + 2 group.

This long-term analysis confirms superior tumour control in the 2 + 2 group compared with the ABVD group without translating into an overall survival difference. At longer follow-up, there is no difference regarding second primary malignancies between groups. In conclusion, the 2 + 2 regimen spares a significant number of patients from the burden of relapse and additional treatment without increased long-term toxicity.

Deutsche Krebshilfe eV and Swiss Federal Government.

PET-2-guided escalated BEACOPP for advanced nodular lymphocyte-predominant Hodgkin lymphoma: a subgroup analysis of the randomized German Hodgkin Study Group HD18 study

D A Eichenauer, S Kreissl, I Bühnen, C Baues, C Kobe, L van Heek, H Goergen, M Fuchs, S Hartmann, B von Tresckow, A Engert, P BorchmannPMID: 33667668 DOI: 10.1016/j.annonc.2021.02.018

Abstract

PET-guided omission of radiotherapy in early-stage unfavourable Hodgkin lymphoma (GHSG HD17): a multicentre, open-label, randomised, phase 3 trial

Peter Borchmann, Annette Plütschow, Carsten Kobe, Richard Greil, Julia Meissner, Max S Topp, Helmut Ostermann, Judith Dierlamm, Johannes Mohm, Julia Thiemer, Martin Sökler, Andrea Kerkhoff, Miriam Ahlborn, Teresa V Halbsguth, Sonja Martin, Ulrich Keller, Stefan Balabanov, Thomas Pabst, Martin Vogelhuber, Andreas Hüttmann, Martin Wilhelm, Josée M Zijlstra, Alden Moccia, Georg Kuhnert, Paul J Bröckelmann, Bastian von Tresckow, Michael Fuchs, Beate Klimm, Andreas Rosenwald, Hans Eich, Christian Baues, Simone Marnitz, Michael Hallek, Volker Diehl, Markus Dietlein, Andreas EngertPMID: 33539742 DOI: 10.1016/S1470-2045(20)30601-X

Abstract

Combined-modality treatment consisting of chemotherapy and consolidation radiotherapy is standard of care for patients with early-stage unfavourable Hodgkin lymphoma. However, the use of radiotherapy can have long-term sequelae, which is of particular concern, as Hodgkin lymphoma is frequently diagnosed in young adults with a median age of approximately 30 years. In the German Hodgkin Study Group HD17 trial, we investigated whether radiotherapy can be omitted without loss of efficacy in patients who have a complete metabolic response after receiving two cycles of escalated doses of etoposide, cyclophosphamide, and doxorubicin, and regular doses of bleomycin, vincristine, procarbazine, and prednisone (eBEACOPP) plus two cycles of doxorubicin, bleomycin, vinblastine, dacarbazine (ABVD) chemotherapy (2 + 2).In this multicentre, open-label, randomised, phase 3 trial, patients (aged 18-60 years) with newly diagnosed early-stage unfavourable Hodgkin lymphoma (all histologies) and an Eastern Cooperative Oncology Group performance status of 2 or less were enrolled at 224 hospitals and private practices in Germany, Switzerland, Austria, and the Netherlands. Patients were randomly assigned (1:1) to receive either standard combined-modality treatment, consisting of the 2 + 2 regimen (eBEACOPP consisted of 1250 mg/m

intravenous cyclophosphamide on day 1, 35 mg/m

intravenous doxorubicin on day 1, 200 mg/m

intravenous etoposide on days 1-3, 100 mg/m

oral procarbazine on days 1-7, 40 mg/m

oral prednisone on days 1-14, 1·4 mg/m

intravenous vincristine on day 8 [maximum dose of 2 mg per cycle], and 10 mg/m

intravenous bleomycin on day 8; ABVD consisted of 25 mg/m

intravenous doxorubicin, 10 mg/m

intravenous bleomycin, 6 mg/m

intravenous vinblastine, and 375 mg/m

intravenous dacarbazine, all given on days 1 and 15) followed by 30 Gy involved-field radiotherapy (standard combined-modality treatment group) or PET4-guided treatment, consisting of the 2 + 2 regimen followed by 30 Gy of involved-node radiotherapy only in patients with positive PET at the end of four cycles of chemotherapy (PET4; PET4-guided treatment group). Randomisation was done centrally and used the minimisation method and seven stratification factors (centre, age, sex, clinical symptoms, disease localisation, albumin concentration, and bulky disease), and patients and investigators were masked to treatment allocation until central review of the PET4 examination had been completed. With the final analysis presented here, the primary objective was to show non-inferiority of the PET4-guided strategy in a per-protocol analysis of the primary endpoint of progression-free survival. We defined non-inferiority as an absolute difference of 8% in the 5-year progression-free survival estimates between the two groups. Safety analyses were done in the intention-to-treat population. This trial is registered with ClinicalTrials.gov,

.

Between Jan 13, 2012, and March 21, 2017, we enrolled and randomly assigned 1100 patients to the standard combined-modality treatment group (n=548) or to the PET4-guided treatment group (n=552); two patients in each group were found ineligible after randomisation. At a median follow-up of 46·2 months (IQR 32·7-61·2), 5-year progression-free survival was 97·3% (95% CI 94·5-98·7) in the standard combined-modality treatment group and 95·1% (92·0-97·0) in the PET4-guided treatment group (hazard ratio 0·523 [95% CI 0·226-1·211]). The between-group difference was 2·2% (95% CI -0·9 to 5·3) and excluded the non-inferiority margin of 8%. The most common grade 3 or 4 acute haematological adverse events were leucopenia (436 [83%] of 528 patients in the standard combined-modality treatment group vs 443 [84%] of 529 patients in the PET4-guided treatment group) and thrombocytopenia (139 [26%] vs 176 [33%]), and the most frequent acute non-haematological toxic effects were infection (32 [6%] vs 40 [8%]) and nausea or vomiting (38 [7%] vs 29 [6%]). The most common acute radiotherapy-associated adverse events were dysphagia (26 [6%] in the standard combined-modality treatment group vs three [2%] in the PET4-guided treatment group) and mucositis (nine [2%] vs none). 229 serious adverse events were reported by 161 (29%) of 546 patients in the combined-modality treatment group, and 235 serious adverse events were reported by 164 (30%) of 550 patients in the PET4-guided treatment group. One suspected unexpected serious adverse reaction (infection) leading to death was reported in the PET4-guided treatment group.

PET4-negativity after treatment with 2 + 2 chemotherapy in patients with newly diagnosed early-stage unfavourable Hodgkin lymphoma allows omission of consolidation radiotherapy without a clinically relevant loss of efficacy. PET4-guided therapy could thereby reduce the proportion of patients at risk of the late effects of radiotherapy.

Deutsche Krebshilfe.

Advanced Hodgkin lymphoma in the East of England: a 10-year comparative analysis of outcomes for real-world patients treated with ABVD or escalated-BEACOPP, aged less than 60 years, compared with 5-year extended follow-up from the RATHL trial

James Russell, Angela Collins, Alexis Fowler, Mamatha Karanth, Chandan Saha, Suzanne Docherty, Joseph Padayatty, Kyaw Maw, Isabel Lentell, Lisa Cooke, Andrew Hodson, Nimish Shah, Shalal Sadullah, Nicholas Grigoropoulos, Wendi Qian, Amy A Kirkwood, Benjamin J Uttenthal, Peter Johnson, George A FollowsPMID: 33641019 DOI: 10.1007/s00277-021-04460-9

Abstract

Treatment with ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) or escalated(e)-BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisolone) remains the international standard of care for advanced-stage classical Hodgkin lymphoma (HL). We performed a retrospective, multicentre analysis of 221 non-trial ("real-world") patients, aged 16-59 years, diagnosed with advanced-stage HL in the Anglia Cancer Network between 2004 and 2014, treated with ABVD or eBEACOPP, and compared outcomes with 1088 patients in the Response-Adjusted Therapy for Advanced Hodgkin Lymphoma (RATHL) trial, aged 18-59 years, with median follow-up of 87.0 and 69.5 months, respectively. Real-world ABVD patients (n=177) had highly similar 5-year progression-free survival (PFS) and overall survival (OS) compared with RATHL (PFS 79.2% vs 81.4%; OS 92.9% vs 95.2%), despite interim positron-emission tomography-computed tomography (PET/CT)-guided dose-escalation being predominantly restricted to trial patients. Real-world eBEACOPP patients (n=44) had superior PFS (95.5%) compared with real-world ABVD (HR 0.20, p=0.027) and RATHL (HR 0.21, p=0.015), and superior OS for higher-risk (international prognostic score ≥3 [IPS 3+]) patients compared with real-world IPS 3+ ABVD (100% vs 84.5%, p=0.045), but not IPS 3+ RATHL patients. Our data support a PFS, but not OS, advantage for patients with advanced-stage HL treated with eBEACOPP compared with ABVD and suggest higher-risk patients may benefit disproportionately from more intensive therapy. However, increased access to effective salvage therapies might minimise any OS benefit from reduced relapse rates after frontline therapy.One year of procarbazine lomustine and vincristine is poorly tolerated in low grade glioma: a real world experience in a national neuro-oncology centre

Rachel J Keogh, Razia Aslam, Maeve A Hennessy, Zac Coyne, Bryan T Hennessy, Oscar S Breathnach, Liam Grogan, Patrick G MorrisPMID: 33557783 DOI: 10.1186/s12885-021-07809-5

Abstract

Following optimal local therapy, adjuvant Procarbazine, Lomustine and Vincristine (PCV) improves overall survival (OS) in low-grade glioma (LGG). However, 1 year of PCV is associated with significant toxicities. In the pivotal RTOG 9802 randomised control trial, approximately half of the patients discontinued treatment after 6 months. As patients on clinical trials may be fitter, we aimed to further explore the tolerability of PCV chemotherapy in routine clinical practice.We conducted a retrospective study between 2014 and 2018 at a National Neuro-Oncology centre. Patients who had received PCV during this time period were included. The primary objective was to assess tolerability of treatment. Secondary objectives included evaluation of treatment delays, dose modifications and toxicities.

Overall, 41 patients were included, 24 (58%) were male and 21 (51%) aged ≥40 years. 38 (93%) underwent surgical resection and all patients received adjuvant radiotherapy prior to chemotherapy. The median number of cycles completed was 3,2,4 for procarbazine, lomustine and vincristine respectively. Only 4 (10%) completed all 6 cycles of PCV without dose modifications. There was a universal decline in dose intensity as cycles of chemotherapy progressed. Dose intensity for cycle 1 versus cycle 6 respectively: procarbazine (98% versus 46%), lomustine (94% versus 48%) and vincristine (93% versus 50%). Haematological toxicities were common. Six (14%) patients experienced Grade III-IV thrombocytopaenia and 13 (31%) experienced Grade III-IV neutropaenia.

Toxicities are frequently observed with the PCV regimen in clinical practice. It might be preferable to adjust doses from the start of chemotherapy to improve tolerability or consider alternative chemotherapy, particularly in older patients with LGG.

Relapse After Early-Stage, Favorable Hodgkin Lymphoma: Disease Characteristics and Outcomes With Conventional or High-Dose Chemotherapy

Paul J Bröckelmann, Horst Müller, Teresa Guhl, Karolin Behringer, Michael Fuchs, Alden A Moccia, Andreas Rank, Martin Soekler, Tom Vieler, Thomas Pabst, Christian Baues, Bastian von Tresckow, Peter Borchmann, Andreas EngertPMID: 33058716 DOI: 10.1200/JCO.20.00947

Abstract

We evaluated disease and treatment characteristics of patients with relapse after risk-adapted first-line treatment of early-stage, favorable, classic Hodgkin lymphoma (ES-HL). We compared second-line therapy with high-dose chemotherapy and autologous stem cell transplantation (ASCT) or conventional chemotherapy (CTx).We analyzed patients with relapse after ES-HL treated within the German Hodgkin Study Group HD10+HD13 trials. We compared, by Cox proportional hazards regression, progression-free survival (PFS) after relapse (second PFS) treated with either ASCT or CTx and performed sensitivity analyses with overall survival (OS) from relapse and Kaplan-Meier statistics.

A total of 174 patients' disease relapsed after treatment in the HD10 (n = 53) and HD13 (n = 121) trials. Relapse mostly occurred > 12 months after first diagnosis, predominantly with stage I-II disease. Of 172 patients with known second-line therapy, 85 received CTx (49%); 70, ASCT (41%); 11, radiotherapy only (6%); and 4, palliative single agent therapies (2%). CTx was predominantly bleomycin, etoposide, doxorubicin cyclophosphamide, vincristine, procarbazine, and prednisone (BEACOPP [68%]), followed by the combination regimen of doxorubicin, bleomycin, vinblastine, and dacarbazine (19%), or other regimens (13%). Patients aged > 60 years at relapse had shorter second PFS (hazard ratio [HR], 3.0;

= .0029) and were mostly treated with CTx (n = 33 of 49; 67%) and rarely with ASCT (n = 8; 16%). After adjustment for age and a disadvantage of ASCT after the more historic HD10 trial, we did not observe a significant difference in the efficacy of CTx versus ASCT for second PFS (HR, 0.7; 95% CI, 0.3 to 1.6;

= .39). In patients in the HD13 trial who were aged ≤ 60 years, the 2-year, second PFS rate was 94.0% with CTx (95% CI, 85.7% to 100%) versus 83.3% with ASCT (95% CI, 71.8% to 94.8%). Additional sensitivity analyses including OS confirmed these observations.

After contemporary treatment of ES-HL, relapse mostly occurred > 12 months after first diagnosis. Polychemotherapy regimens such as BEACOPP are frequently administered and may constitute a reasonable treatment option for selected patients with relapse after ES-HL.

Radiotherapy Plus Procarbazine, Lomustine, and Vincristine Versus Radiotherapy Plus Temozolomide for IDH-Mutant Anaplastic Astrocytoma: A Retrospective Multicenter Analysis of the French POLA Cohort

Vincent Esteyrie, Caroline Dehais, Elodie Martin, Catherine Carpentier, Emmanuelle Uro-Coste, Dominique Figarella-Branger, Charlotte Bronniman, Damien Pouessel, Delphine Larrieu Ciron, François Ducray, Elizabeth Cohen-Jonathan Moyal, Pola NetworkPMID: 33524191 DOI: 10.1002/onco.13701

Abstract

IDH-mutant anaplastic astrocytomas (AAs) are chemosensitive tumors for which the best choice of adjuvant chemotherapy between procarbazine, lomustine, and vincristine (PCV) or temozolomide (TMZ) after radiotherapy (RT) remains unclear.In a large cohort of patients with histologically proven 2016 World Health Organization classification AA with IDH1/2 mutations included in the French national POLA cohort (n = 355), the primary objective was to compare progression-free survival (PFS) between the two treatment regimens (n = 311). Secondary endpoints were overall survival (OS), progression type, pseudoprogression rate, and toxicity.

The 4-year PFS in the RT + PCV arm was 70.8% versus 53.5% in the RT + TMZ arm, with a hazard ratio (HR) of 0.58 (95% confidence interval [CI], 0.38-0.87; p = .0074) in univariable analysis and 0.63 (95% CI, 0.41-0.97; p = .0348) in multivariable analysis. The 4-year OS in the RT + PCV arm was 84.3% versus 76.6% in the RT + TMZ arm, with an HR of 0.57 (95% CI, 0.30-1.05; p = .0675) in univariable analysis. Toxicity was significantly higher in the RT + PCV arm with more grade ≥3 toxicity (46.7% vs. 8.6%, p < .0001).

RT + PCV significantly improved PFS compared with RT + TMZ for IDH-mutant AA. However, RT + TMZ was better tolerated.

In the absence of fully conducted randomized trials comparing procarbazine, lomustine, and vincristine (PCV) with temozolomide (TMZ) in adjuvant treatment after radiotherapy (RT) for the management of IDH-mutant anaplastic astrocytoma (AA) and a similar level of evidence, these two chemotherapies are both equally recommended in international guidelines. This study in a national cohort of IDH-mutant AA defined according the 2016 World Health Organization (WHO) classification shows for the first time that the RT + PCV regimen significantly improves progression-free survival in comparison with the RT + TMZ regimen. Even if at the time of analysis the difference in overall survival was not significant, this result provides new evidence for the debate about the chemotherapy regimen to prescribe in adjuvant treatment to RT for WHO 2016 IDH-mutant AA.

A comparative study of the effectiveness and safety of combined procarbazine, lomustine, and vincristine as a therapeutic method for recurrent high-grade glioma: A protocol for systematic review and meta-analysis

Yang Cai, Yu-Gang Jiang, Ming Wang, Zhuo-Hang Jiang, Zhi-Gang TanPMID: 32957367 DOI: 10.1097/MD.0000000000022238

Abstract

Systematic evaluation of the effectiveness and safety of combined procarbazine, lomustine, and vincristine for treating recurrent high-grade glioma.Electronic databases including PubMed, MEDLINE, EMBASE, Cochrane Library Central Register of Controlled Trials, WanFang, and China National Knowledge Infrastructure (CNKI) were used to search for studies related to the utilization of combined procarbazine, lomustine, and vincristine as a therapeutic method for recurrent high-grade glioma. Literature screening, extraction of data, and evaluation of high standard studies were conducted by 2 independent researchers. The robustness and strength of the effectiveness and safety of combined procarbazine, lomustine, and vincristine as a therapeutic methodology for recurrent high-grade glioma was assessed based on the odds ratio (OR), mean differences (MDs), and 95% confidence interval (CI). RevMan 5.3 software was used for carrying out the statistical analysis.

These results obtained in this study will be published in a peer-reviewed journal.

Evidently, the conclusion of this study will provide an assessment on whether combined procarbazine, lomustine, and vincristine provides an effective and safe form of treatment for recurrent high-grade glioma.

INPLASY202080078.